1-((1-Acetylpiperidin-4-yl)methyl)-1H-1,2,3-Triazol-4-carbaldehyd

Übersicht

Beschreibung

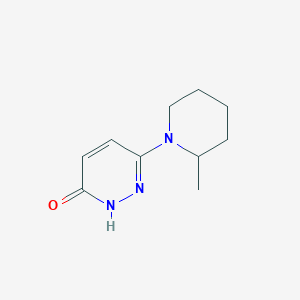

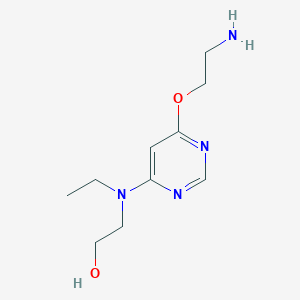

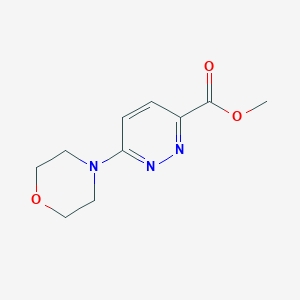

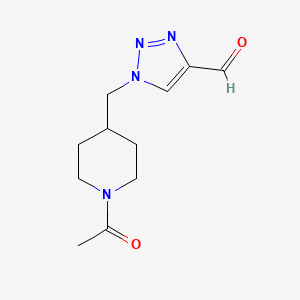

The compound “1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule that contains several functional groups. It includes a piperidine ring, which is a common feature in many pharmaceuticals . The acetyl group attached to the piperidine ring could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes. The triazole ring is another common feature in medicinal chemistry, known for its stability and versatility .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, and the triazole ring is a five-membered ring with two nitrogen atoms . The exact 3D conformation would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The acetyl group could potentially undergo hydrolysis, and the aldehyde group could be involved in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung und -forschung

Piperidinderivate, wie das hier in Frage stehende, sind in der pharmazeutischen Industrie von entscheidender Bedeutung. Sie kommen in über zwanzig Klassen von Arzneimitteln und Alkaloiden vor . Der Piperidinrest ist ein häufiges Merkmal in Molekülen, die für therapeutische Zwecke entwickelt wurden, da er vielseitig in chemischen Reaktionen und biologischen Interaktionen einsetzbar ist. Diese Verbindung könnte als Vorläufer bei der Synthese potenzieller Medikamente verwendet werden, insbesondere wenn der Piperidinring Teil des Pharmakophors ist.

Organische Synthese

In der organischen Chemie sind Piperidinderivate wertvolle Zwischenprodukte. Sie können verschiedene intra- und intermolekulare Reaktionen eingehen, die zur Bildung diverser und komplexer Strukturen führen . Diese spezielle Verbindung könnte als Ausgangsmaterial für Mehrkomponentenreaktionen, Cyclisierungen und Annulationen dienen und zur Synthese neuer organischer Verbindungen beitragen.

Wirkmechanismus

Target of Action

Compounds with a piperidine moiety, such as this one, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, leading to their diverse pharmacological applications .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs) The interaction with sEH can lead to the inhibition of this enzyme, thereby affecting the levels of EETs and their associated biological activities

Cellular Effects

The effects of 1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in inflammatory responses and oxidative stress . It can also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects through several mechanisms. One primary mechanism is the inhibition of soluble epoxide hydrolase (sEH), which leads to the stabilization of EETs and their anti-inflammatory effects . The compound may also bind to other biomolecules, influencing their activity and leading to changes in cellular processes. For instance, it can modulate enzyme activity through competitive or non-competitive inhibition, thereby affecting downstream signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects

Transport and Distribution

The transport and distribution of 1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde within cells and tissues are essential for understanding its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, influencing its accumulation and activity. The distribution of the compound within tissues can also affect its therapeutic potential and side effects.

Subcellular Localization

The subcellular localization of 1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on cellular processes. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

1-[(1-acetylpiperidin-4-yl)methyl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-9(17)14-4-2-10(3-5-14)6-15-7-11(8-16)12-13-15/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGWYUSFCPYLTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B1479376.png)